molecular formula C36H24 B1236614 Hexaphenylene

Hexaphenylene

Cat. No. B1236614
M. Wt: 456.6 g/mol
InChI Key: OANQELUUJGCUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaphenylene is an ortho-fused polycyclic arene.

Scientific Research Applications

Directed Self-Assembly on Graphene and Graphite

Hexaphenylene has shown promising applications in the directed self-assembly of organic semiconductor molecules, such as para-hexaphenylene (p-6P), on graphene and graphite surfaces. This process results in the formation of thin films composed of fiber-like aggregates, offering potential advancements in organic molecular thin films and nanofiber technology. The alignment of these molecules on graphitic surfaces can be precisely controlled, highlighting hexaphenylene's utility in nanotechnology and materials science (Balzer et al., 2014).

Stabilization of Labile Molecules

Research has demonstrated that hexaphenylene structures can contribute to the stabilization of otherwise unstable molecules. For instance, hexaphenylethane, traditionally considered unstable due to steric repulsion, shows enhanced stability when modified with bulky groups. This phenomenon, explored through hexaphenylene derivatives, suggests significant implications for molecular design and synthetic chemistry, offering new avenues for developing stable compounds with complex structures (Grimme & Schreiner, 2011).

Molecular Electronics and Photonic Applications

Hexaphenylene derivatives have been explored for their applications in molecular electronics and photonics. A notable example involves a molecular hexad wherein hexaphenylene units facilitate singlet-singlet energy transfer and fluorescence modulation. This capacity for modulation allows for the hexad to function analogously to a triode vacuum tube or transistor, demonstrating hexaphenylene's potential in developing advanced materials for optoelectronic devices and sensors (Keirstead et al., 2010).

Advanced Materials Development

The unique structural properties of hexaphenylene, such as its ability to form nonplanar, propeller-shaped geometries, have made it a focal point in the development of advanced materials. Hexaphenylene derivatives have found applications in liquid crystalline materials, organic light-emitting diodes (OLEDs), photochemical switches, and molecular receptors. These applications underscore hexaphenylene's versatility in material science, enabling the design of materials with tailored electronic, optical, and mechanical properties (Vij, Bhalla, & Kumar, 2016).

Drug Delivery Systems

In the realm of nanotechnology and medicine, hexaphenylene-based structures have been investigated for their potential in drug delivery systems. Specifically, hexakis (m-phenylene ethynylene) (m-PE) macrocycles, characterized by their aromatic backbones and multiple hydrogen-bonding side chains, have demonstrated the ability to self-assemble into nanotubular structures. These structures, with their defined inner pores, could facilitate the targeted delivery of therapeutic agents, showcasing hexaphenylene's application in enhancing the efficacy and specificity of drug delivery (Pasban & Raissi, 2021).

properties

Product Name

Hexaphenylene

Molecular Formula

C36H24

Molecular Weight

456.6 g/mol

IUPAC Name

heptacyclo[30.4.0.02,7.08,13.014,19.020,25.026,31]hexatriaconta-1(36),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-octadecaene

InChI

InChI=1S/C36H24/c1-2-14-26-25(13-1)27-15-3-4-17-29(27)31-19-7-8-21-33(31)35-23-11-12-24-36(35)34-22-10-9-20-32(34)30-18-6-5-16-28(26)30/h1-24H

InChI Key

OANQELUUJGCUOQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C27

Canonical SMILES

C1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C6C=CC=CC6=C7C=CC=CC7=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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